Esmolol Isopropyl Amine
Description
Structure
3D Structure
Properties
CAS No. |
83356-59-6 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H30N2O3/c1-13(2)19-11-16(21)12-23-17-8-5-15(6-9-17)7-10-18(22)20-14(3)4/h5-6,8-9,13-14,16,19,21H,7,10-12H2,1-4H3,(H,20,22) |
InChI Key |
BHGRYBCCHAVIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)NC(C)C)O |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations Involving Esmolol Isopropyl Amine
Synthetic Routes to Esmolol (B25661) Isopropyl Amine as a Defined Chemical Entity
The synthesis of Esmolol Isopropyl Amine can be achieved through distinct chemical strategies, primarily involving epoxide ring-opening reactions and derivatization from esmolol precursors. These methods allow for the targeted production of this specific amino alcohol derivative.
Epoxide Ring Opening Reactions with Isopropylamine (B41738)
A prevalent and fundamental method for synthesizing this compound involves the nucleophilic attack of isopropylamine on a suitable epoxide precursor. core.ac.ukarabjchem.org This reaction is a common strategy for creating 1,2-amino alcohols, a structural motif central to many β-adrenergic blocking agents. core.ac.ukarabjchem.org
The key starting material for this synthesis is methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate. In a typical procedure, this epoxide is refluxed with isopropylamine in a solvent such as methanol. chemicalbook.com The isopropylamine acts as a nucleophile, opening the epoxide ring to form the desired this compound. chemicalbook.com The reaction is generally followed by evaporation of the solvent and excess isopropylamine to yield the product as an oil, which can then be further purified. chemicalbook.comgoogle.com
This synthetic approach is illustrated in the following reaction scheme: Methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate + Isopropylamine → Methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate
Derivatization Strategies from Esmolol Precursors
This compound can also be synthesized through the derivatization of various esmolol precursors. These strategies often involve multi-step sequences that build the molecule progressively. For instance, a synthetic route can commence with a commercially available starting material like 4-hydroxybenzaldehyde. iau.ir Through a series of reactions including a Wittig reaction, hydrogenation, and allylation, an intermediate such as methyl-3-(4-(allyloxy)-phenyl)-propanoate is formed. iau.ir Subsequent steps involving Sharpless asymmetric dihydroxylation can lead to a chiral epoxide, which is then subjected to nucleophilic ring-opening with isopropylamine to yield the target molecule. iau.ir
Another approach involves the use of (R)-epichlorohydrin as a starting material to produce (S)-esmolol. mdpi.com This process highlights the importance of precursor selection in achieving the desired stereochemistry in the final product.
This compound as a Key Intermediate in Esmolol Synthesis
This compound is not only a defined chemical entity but also a pivotal intermediate in both racemic and enantio-enriched syntheses of esmolol. Its strategic position in the synthetic pathway allows for the introduction of the characteristic isopropylamino alcohol side chain.
Role in Racemic and Enantio-enriched Esmolol Production
In the synthesis of racemic esmolol, this compound is a direct precursor. doaj.org It can be treated with an appropriate acid, such as hydrochloric acid, to form the corresponding pharmaceutically acceptable salt, esmolol hydrochloride. google.com
For the production of enantio-enriched esmolol, particularly the more potent (S)-enantiomer, the stereochemistry of the intermediates is critical. core.ac.ukarabjchem.org Chemo-enzymatic routes often employ a kinetic resolution of a racemic precursor, such as (RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. core.ac.ukresearchgate.net This resolution, catalyzed by lipases, can separate the enantiomers, providing, for example, the (R)-alcohol and the (S)-acetate. core.ac.ukdoaj.orgresearchgate.net The desired (R)-alcohol can then be converted to (S)-esmolol through N-alkylation with isopropanolamine, a process where this compound is formed as the key intermediate before final product formation. core.ac.ukdoaj.orgresearchgate.net Similarly, hydrolytic kinetic resolution using catalysts like the Jacobsen catalyst can be employed to obtain the key intermediate (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate, which then reacts with isopropylamine to form (S)-esmolol. researchgate.nettandfonline.com
Influence of Reaction Parameters on Stereoselectivity and Yield in Chemo-Enzymatic Syntheses
For instance, in the lipase-catalyzed kinetic resolution of racemic chlorohydrins, different lipases can exhibit complementary enantioselectivity. core.ac.ukdoaj.orgresearchgate.net Lipase B from Candida antarctica (CALB) and lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have been successfully used. core.ac.ukmdpi.comdoaj.orgresearchgate.net The choice of solvent is also crucial; for example, toluene (B28343) has been used, but greener alternatives like acetonitrile (B52724) are being explored. mdpi.comchemrxiv.org
The optimization of these parameters is essential for achieving high enantiomeric excess (ee) and good yields of the desired enantiomer. doaj.orgresearchgate.net The reaction time and temperature for the kinetic resolution step are also carefully controlled, with typical durations ranging from 23 to 48 hours at temperatures between 30–38 °C. mdpi.comchemrxiv.org The table below summarizes the impact of different parameters on the synthesis.
| Parameter | Effect on Synthesis |
| Enzyme | Different lipases (e.g., PCL, CRL, CALB) show varying and sometimes complementary enantioselectivity, enabling the production of either the (R)- or (S)-enantiomer. core.ac.ukdoaj.orgresearchgate.net |
| Solvent | The reaction medium (e.g., toluene, cyclohexane, acetonitrile) can significantly affect the conversion rate and enantioselectivity of the enzymatic resolution. mdpi.comresearchgate.net |
| Substrate Concentration | Optimizing the concentration of the substrate is crucial for maximizing the efficiency of the enzymatic reaction. researchgate.net |
| Acyl Donor | Vinyl acetate (B1210297) and vinyl butanoate are commonly used as acyl donors in the transesterification reaction. core.ac.ukmdpi.com |
Formation of this compound as a Process-Related Impurity of Esmolol
During the manufacturing process of esmolol, several process-related impurities can be formed. derpharmachemica.com These impurities can arise from incomplete reactions, side reactions, or the presence of contaminants in the starting materials. this compound is identified as a potential process-related impurity in the synthesis of esmolol hydrochloride. derpharmachemica.comresearchgate.netderpharmachemica.com
The presence of this impurity is often detected using analytical techniques such as gradient High-Performance Liquid Chromatography (HPLC). derpharmachemica.comresearchgate.netderpharmachemica.com Its formation can be attributed to the reaction conditions used during the synthesis. For example, if there is an excess of isopropylamine or if the reaction is not driven to completion, residual this compound may remain in the final product.
The control of process-related impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. researchgate.net Regulatory guidelines necessitate the identification and characterization of impurities present above a certain threshold. derpharmachemica.com Therefore, understanding the formation pathways of impurities like this compound is essential for developing robust and well-controlled manufacturing processes. One study identified this compound (referred to as Esmolol isopropyl amide analog) as one of four prominent process impurities formed during the synthesis of Esmolol hydrochloride. derpharmachemica.com Another impurity, N-Nitroso this compound, is a nitroso derivative of the secondary amine in esmolol and is used as a reference standard for quality control. veeprho.com
Identification of Impurity Formation Mechanisms during Esmolol Manufacturing
The synthesis of Esmolol is a multi-step process that can inadvertently lead to the formation of various impurities. These impurities can arise from the starting materials, intermediates, reagents, or through degradation of the final drug substance. Understanding the mechanisms of their formation is critical for ensuring the quality and purity of the active pharmaceutical ingredient (API). Impurities in Esmolol are broadly categorized as process-related impurities and degradation impurities.
Process-related impurities are substances that form during the manufacturing process itself. These can include unreacted starting materials, intermediates that were not fully converted to the final product, and by-products from unintended side reactions. For instance, in a common synthetic route, methyl 3-(4-hydroxyphenyl)propanoate reacts with epichlorohydrin. This step can lead to the formation of dimeric by-products. mdpi.com One identified dimeric by-product is 3,3'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate. ntnu.no
Another significant process-related impurity, designated as Impurity E, can be generated during the salt formation or recrystallization steps. This occurs when solvents like ethyl acetate are used. The ethanol (B145695) present as an impurity in ethyl acetate can react with the methyl ester of the Esmolol molecule in a transesterification reaction, forming the corresponding ethyl ester impurity. google.com The final step in Esmolol synthesis involves the ring-opening of an epoxide intermediate with an amine. core.ac.uk This step can also be a source of impurities if the reaction is not properly controlled.
Degradation impurities result from the chemical breakdown of the Esmolol molecule. Esmolol's ester structure makes it particularly susceptible to hydrolysis, especially in aqueous solutions or when exposed to moisture. This hydrolysis leads to the formation of Esmolol Acid (methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoic acid), a major degradation product and a known human metabolite. researchgate.net Further degradation can occur where Esmolol Acid is esterified to form another impurity. Dimerization is another key degradation pathway, resulting in several dimeric impurities. The degradation of Esmolol can be significantly accelerated by external factors such as acidic or basic conditions, light, heat, and oxidation. For example, studies have shown that light exposure significantly promotes the formation of certain degradation products.
A comprehensive analysis has identified numerous impurities in Esmolol, with many being discovered through advanced techniques like UPLC-MS. researchgate.net These studies have revealed that hydrolysis and dimerization are the predominant degradation pathways.
Table 1: Identified Impurities in Esmolol Manufacturing and Their Formation Mechanisms
| Impurity Name/Type | Formation Mechanism | Reference |
|---|---|---|
| Process-Related Impurities | Arise from incomplete reactions or contamination from raw materials, reagents, solvents, and catalysts. | |
| Dimeric By-products | Formed during the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin. mdpi.comntnu.no | mdpi.comntnu.no |
| Impurity E (Ethyl Ester) | Transesterification reaction with ethanol present in solvents like ethyl acetate during salt formation or recrystallization. google.com | google.com |
| Degradation Impurities | Result from the chemical breakdown of the Esmolol molecule, often through hydrolysis or oxidation. | |
| Esmolol Acid | Hydrolysis of the ester linkage in the Esmolol molecule, accelerated by moisture and pH changes. | |
| Dimerites | Formed through the dimerization of Esmolol or its intermediates. |
Strategies for Minimizing Impurity Generation in Chemical Synthesis
To ensure the safety and efficacy of Esmolol, stringent control over the formation of impurities is necessary. This is achieved through a multi-faceted approach that encompasses optimization of the synthesis process, rigorous quality control of materials, and advanced purification techniques.
A primary strategy is the optimization of reaction parameters . This includes precise control over temperature, pressure, and pH to minimize the generation of unwanted by-products. The duration of reactions is also a critical factor; prolonged reaction times can lead to an increase in impurity levels. Therefore, reaction times are carefully managed to achieve the desired conversion without promoting the formation of excess by-products. The choice of reagents and catalysts also plays a significant role. Employing cleaner and more efficient reagents can lead to a reduction in impurities that are formed as intermediates or by-products.
The quality of raw materials and solvents is fundamental to controlling impurities from the outset. Using superior-grade starting materials and solvents can significantly reduce the presence of contaminants that might persist through the synthesis and appear in the final product.
Purification processes are essential for removing any impurities that are formed. Flash chromatography is a technique used to separate the desired compound from by-products and unreacted starting materials. mdpi.comntnu.no Crystallization is another key purification step. The choice of solvent for crystallization and salt formation is crucial, as demonstrated by the formation of Impurity E when using ethyl acetate. google.com A patented process avoids this by dissolving the Esmolol base in a specific poor solvent, adding a hydrogen chloride organic solvent solution, and then adding a benign solvent to induce crystallization, thereby minimizing the transesterification reaction. google.com This highlights how a carefully designed purification process can prevent the formation of specific impurities.
To combat degradation impurities , strategies focus on enhancing the stability of the drug substance and its formulations. Since Esmolol is prone to hydrolysis, preventing exposure to moisture is key. This can be achieved through moisture-resistant packaging or the use of desiccants during storage. For liquid formulations, the use of buffering agents can help maintain a stable pH and inhibit hydrolysis. To prevent oxidative degradation, antioxidants can be added to the formulation, or the product can be packaged under an inert gas like nitrogen. Controlling storage conditions, such as using cold storage or refrigeration, can also slow down degradation processes and extend the shelf life of the product.
Table 2: Strategies for Minimizing Impurity Generation in Esmolol Synthesis
| Strategy | Description | Reference |
|---|---|---|
| Process Optimization | ||
| Control Reaction Parameters | Optimization of temperature, pressure, and pH to reduce the formation of undesired by-products. | |
| Regulate Reaction Times | Control reaction durations to achieve target conversion without generating excessive by-products. | |
| Use High-Quality Materials | Utilize superior raw materials, solvents, and cleaner reagents/catalysts to minimize contaminants from the start. | |
| Purification and Formulation | ||
| Advanced Purification | Employ techniques like flash chromatography and controlled crystallization to remove impurities. mdpi.comntnu.nogoogle.com | mdpi.comntnu.nogoogle.com |
| Strategic Solvent Selection | Choose appropriate solvents for salt formation and recrystallization to avoid side reactions like transesterification. google.comgoogle.com | google.comgoogle.com |
| Enhance Stability | Use moisture-resistant packaging, desiccants, buffering agents, and antioxidants to prevent hydrolytic and oxidative degradation. |
Advanced Analytical and Spectroscopic Characterization Methodologies for Esmolol Isopropyl Amine
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are fundamental in the analysis of Esmolol (B25661) Isopropyl Amine, providing the means for its separation from related substances and precise quantification. These techniques are essential for quality control during its production and for various research applications. clearsynth.comaquigenbio.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of Esmolol Isopropyl Amine. The development and validation of HPLC methods are critical to ensure reliable and accurate results. These methods are integral to quality control (QC) and analytical method validation (AMV) for Abbreviated New Drug Applications (ANDA). clearsynth.comsynzeal.comsynzeal.com
Method validation typically involves demonstrating specificity, linearity, accuracy, precision, and robustness. Certificates of Analysis for this compound often report HPLC purity, with results such as 98.77% (at 200 nm) and 100.00% (at 225 nm), indicating the high purity of the reference standard. lgcstandards.comlgcstandards.com The choice of detection wavelength is crucial and is selected based on the UV absorbance profile of the molecule.
Table 1: HPLC Purity Data for this compound
| Parameter | Value | Detection Wavelength | Reference |
|---|---|---|---|
| Purity | >95% | Not Specified | lgcstandards.com |
| Purity | 98.77% | 200 nm | lgcstandards.com |
| Purity | 100.00% | 225 nm | lgcstandards.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Trace Analysis
For the detection and quantification of trace-level impurities, such as nitrosamine (B1359907) derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. The high sensitivity and selectivity of LC-MS/MS make it indispensable for ensuring that the levels of potentially harmful impurities are within stringent regulatory limits set by authorities like the FDA and EMA. veeprho.com
One such impurity is the N-Nitroso this compound. LC-MS/MS is used to confirm the structure of this and other related impurities. chemicea.com The technique's ability to provide molecular weight and fragmentation information is key to identifying unknown trace compounds. This is particularly important in the context of nitrosamine impurity analysis in pharmaceuticals.
Spectroscopic Elucidation for Definitive Molecular Structure Confirmation
Spectroscopic techniques are vital for the definitive confirmation of the molecular structure of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR), is a powerful tool for elucidating the precise structure of this compound. pharmaffiliates.compharmaffiliates.com NMR analysis confirms the presence and connectivity of protons and carbon atoms within the molecule, ensuring it conforms to the expected structure. lgcstandards.com Certificates of Analysis for this compound consistently state that the NMR data conforms to the known structure. lgcstandards.comlgcstandards.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular weight has been confirmed as 322.44 g/mol . lgcstandards.comlgcstandards.com The mass spectrum provides a definitive confirmation of the compound's elemental composition (C₁₈H₃₀N₂O₃). lgcstandards.compharmaffiliates.com This technique is also used in conjunction with liquid chromatography (as LC-MS) to identify and characterize impurities. chemicea.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to specific chemical bonds, such as O-H (hydroxyl), N-H (amine), C=O (amide), and C-O (ether) groups. This information complements the data from NMR and MS to provide a complete structural confirmation. pharmaffiliates.com
Table 2: Spectroscopic and Physical Data for this compound
| Property | Value/Result | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₀N₂O₃ | lgcstandards.compharmaffiliates.com |
| Molecular Weight | 322.44 g/mol | lgcstandards.comlgcstandards.com |
| Appearance | White to Off-White Solid | lgcstandards.compharmaffiliates.com |
| ¹H NMR | Conforms to Structure | lgcstandards.com |
| Mass Spectrometry (MS) | Conforms to Structure | lgcstandards.comlgcstandards.com |
| Solubility | Sparingly in DMSO, Slightly in Methanol | lgcstandards.com |
Stable Isotope Labeling for Research and Analytical Applications
Stable isotope labeling is an advanced analytical technique used to create versions of molecules that can be easily traced and quantified in complex biological matrices or used as superior internal standards in quantitative analysis. smolecule.com This involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). nih.gov
A deuterated analog of this compound, specifically this compound-d7, has been synthesized for research and analytical purposes. cymitquimica.com This analog, with the chemical name N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide, contains seven deuterium atoms. cymitquimica.com
The synthesis of such deuterated amines can be achieved through various methods. A general approach involves the reductive amination of a carbonyl compound in the presence of a deuterated reducing agent. researchgate.net For instance, the reaction of an appropriate ketone or aldehyde with an amine can be performed using reagents like sodium cyanoborodeuteride (NaBD₃CN) or by using deuterated precursors, such as deuterated isopropylamine (B41738), in the synthetic route. researchgate.netntnu.no The synthesis of (S)-esmolol, for example, involves the reaction of a chlorohydrin intermediate with isopropylamine, a step that could be adapted with a deuterated amine to produce the labeled compound. ntnu.nomdpi.com
Characterization of the resulting deuterated analog is performed using mass spectrometry to confirm the mass shift corresponding to the incorporated deuterium atoms and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the location of the deuterium labels.
Table 2: Chemical Properties of Deuterated this compound-d7
| Property | Data | Source(s) |
|---|---|---|
| Product Name | This compound-d7 | cymitquimica.com |
| Synonym | N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide | cymitquimica.com |
| Molecular Formula | C₁₈D₇H₂₃N₂O₃ | cymitquimica.com |
| Molecular Weight | 329.486 g/mol | cymitquimica.com |
| Primary Application | Isotope-labeled internal standard for quantitative analysis | cymitquimica.comsmolecule.com |
| Research Use | Metabolic pathway and mechanistic studies | smolecule.com |
The primary application of deuterated this compound is as an internal standard for quantitative analysis, particularly in methods utilizing mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). smolecule.com When analyzing biological samples, an internal standard is a compound added in a known quantity to samples and calibrators to correct for variations in sample processing and instrument response. smolecule.com A stable isotope-labeled analog is the ideal internal standard because it has nearly identical chemical and physical properties to the non-labeled analyte, meaning it behaves similarly during extraction and chromatography. However, it is distinguishable by its higher mass in the mass spectrometer, allowing for highly accurate and precise quantification of the target analyte (this compound). smolecule.com
Furthermore, stable isotope-labeled compounds are invaluable tools in mechanistic studies, such as investigating drug metabolism. smolecule.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic reactions that involve the cleavage of that bond. nih.gov By using deuterated analogs, researchers can trace the metabolic pathways of a drug or its impurities within biological systems, helping to identify metabolites and understand the enzymes responsible for their formation. smolecule.com
Structure Activity Relationship Sar and Molecular Interaction Studies of Isopropylamine Containing Beta Adrenergic Ligands
Comparative Structural Analysis with Esmolol (B25661) and Other Beta-Adrenergic Receptor Antagonists
The development of beta-blockers has been guided by extensive structure-activity relationship (SAR) studies, which explore how chemical structure modifications impact pharmacological activity. oup.com Esmolol, a cardioselective beta-1 adrenergic antagonist, shares the characteristic aryloxypropanolamine structure but is distinguished by a methyl ester group on a para-substituent of the phenyl ring. wikipedia.orgnih.gov This ester linkage is key to its ultrashort duration of action, as it is rapidly hydrolyzed by esterases in red blood cells to a significantly less potent acidic metabolite and methanol. wikipedia.orgmdpi.com
The amine group of the propanolamine (B44665) side chain is a crucial element for binding to beta-adrenergic receptors. For optimal beta-antagonistic activity, this amine should be secondary. pharmaguideline.com The nature of the substituent on the nitrogen atom significantly influences the drug's potency and activity.
Bulky N-Alkyl Groups: The presence of a branched and bulky alkyl group, such as an isopropyl or tert-butyl group, on the amine nitrogen is a key requirement for beta-antagonistic activity. pharmaguideline.comoup.com The isopropylamine (B41738) group, as seen in esmolol, propranolol (B1214883), and many other beta-blockers, is considered optimal for conferring potent beta-blockade. pharmaguideline.comwikipedia.org This group is believed to interact with a hydrophobic pocket within the receptor binding site. mdpi.com
Stereoselectivity: The carbon atom bearing the hydroxyl group in the propanolamine side chain is a chiral center. The (S)-enantiomer is consistently the more active isomer for beta-blockade, sometimes by a factor of 100 or more, highlighting the stereospecific nature of the receptor interaction. pharmaguideline.commdpi.com While most beta-blockers are administered as racemic mixtures, the beta-blocking activity resides almost exclusively in the (S)-isomer. pharmaguideline.com
Essential Functional Groups: The side chain of aryloxypropanolamines can adopt a specific conformation that positions the hydroxyl and amine groups in a spatial arrangement similar to that of arylethanolamine agonists like norepinephrine (B1679862). gpatindia.com The hydroxyl group is essential for activity, forming a critical hydrogen bond with an asparagine residue in transmembrane helix 7 of the receptor. The protonated secondary amine forms an ionic bond with an aspartate residue in transmembrane helix 3. mdpi.com
The nature and position of substituents on the aromatic ring profoundly affect the binding affinity and, most notably, the selectivity of beta-blockers for β1 versus β2 receptors. oup.com
Para-Substitution and Cardioselectivity: A defining structural feature for many cardioselective (β1-selective) antagonists is a significant substitution at the para-position (position 4) of the aromatic ring, often in the absence of a meta-substituent. pharmaguideline.comoup.com Esmolol, atenolol (B1665814), and metoprolol (B1676517) all feature para-substituents and exhibit selectivity for β1 receptors located primarily in the heart muscle. pharmaguideline.comdrugbank.com The para-substituent of esmolol is a methyl propionate (B1217596) group, -CH2CH2COOCH3. nih.gov Studies with practolol, an early cardioselective agent, demonstrated that moving its acylamino group from the para position to the meta or ortho positions resulted in a loss of selectivity, underscoring the importance of the para-position for β1-selectivity. wikipedia.org
Ortho-Substitution: In contrast to the para-substitution rule for selectivity, ortho-substitution on the aromatic ring generally leads to non-selective, but often more potent, beta-blockers. oup.comwikipedia.org
Lipophilicity and Selectivity: There is a strong negative correlation between lipophilicity and β1-selectivity. oup.com More hydrophilic drugs, often due to polar para-substituents (like the amide in atenolol or the ester in esmolol), tend to be more cardioselective.
Role of the Isopropylamine Moiety in Receptor Ligand Binding
In Vitro Receptor Binding Affinity Investigations
The affinity of a ligand for a receptor is a measure of how tightly it binds and is a primary determinant of its potency. In vitro binding assays are fundamental tools for characterizing the interaction of new chemical entities with their targets and for comparing the profiles of different drugs.
Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd). jneurosci.org The general principle involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand.
Receptor Preparations: Assays can be performed on various preparations, including homogenates of tissues rich in specific receptor subtypes (e.g., turkey erythrocyte membranes for β1, rat or guinea pig lung homogenates for β2) or membranes from cultured cell lines engineered to express a single receptor subtype (e.g., CHO-β1 and CHO-β2 cells). nih.govmerckmillipore.com
Radioligands: High-affinity, receptor-selective radiolabeled antagonists are commonly used. Examples include ³H-dihydroalprenolol (³H-DHA), a non-selective beta-antagonist, and ¹²⁵I-cyanopindolol (¹²⁵I-CYP). nih.govkarger.com
Assay Types:
Saturation Binding: To determine the density of receptors and the affinity of the radioligand, increasing concentrations of the radioligand are incubated with the receptor preparation until equilibrium is reached. Nonspecific binding is determined in the presence of a high concentration of an unlabeled competitor (like propranolol) and subtracted from the total binding to yield specific binding. revvity.com
Competition Binding: To determine the affinity of an unlabeled compound (like esmolol or its isopropyl amine analog), a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation. revvity.com
In studies involving esmolol, which is rapidly hydrolyzed, an esterase inhibitor such as tricresylphosphate (B7983716) may be added to the incubation mixture to prevent its degradation during the assay, allowing for an accurate determination of its binding affinity. nih.gov
Data from in vitro binding assays allow for the quantitative comparison of beta-blockers. Potency is typically expressed by the inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher binding affinity. Selectivity is expressed as the ratio of Ki or Kd values for the β2 receptor to the β1 receptor.
In radioligand binding studies, esmolol was found to have a 34-fold higher affinity for β1-adrenoceptors than for β2-adrenoceptors. nih.gov Its acid metabolite, the product of ester hydrolysis, was approximately 400-fold less potent at β1-receptors than the parent esmolol, demonstrating the critical role of the ester group for high-affinity binding. mdpi.comnih.gov
Table 1: Comparative Beta-Adrenergic Receptor Affinity and Selectivity of Various Beta-Blockers Data derived from guinea pig studies.
| Drug | β1 Receptor Affinity (-log(Kd)) | β2 Receptor Affinity (-log(Kd)) | Selectivity Ratio (β1/β2) |
|---|---|---|---|
| Esmolol | 6.94 | 5.20 | 52.48 |
| Bisoprolol | 7.43 | 5.42 | 102.33 |
| Metoprolol | 7.26 | 5.49 | 58.88 |
| Atenolol | 6.41 | 5.09 | 20.89 |
| Nebivolol | 8.79 | 6.65 | 138.04 |
| Propranolol | 8.16 | 8.44 | 0.52 |
| Carvedilol (B1668590) | 8.75 | 8.96 | 0.62 |
Table adapted from Deranged Physiology, 2024. derangedphysiology.com
As shown in the table, esmolol demonstrates significant selectivity for the β1 receptor, comparable to that of metoprolol. derangedphysiology.com Non-selective agents like propranolol and carvedilol have selectivity ratios less than 1, indicating similar or higher affinity for the β2 receptor. derangedphysiology.com
Methodologies for Beta-Adrenergic Receptor Binding Assays in Homogenates and Tissue Slices
Computational Chemistry and Molecular Modeling Approaches
Computational modeling provides powerful insights into the molecular interactions that govern ligand binding and selectivity. Techniques like molecular docking and molecular dynamics (MD) simulations are used to build three-dimensional models of ligand-receptor complexes and analyze their behavior at an atomic level. nih.govbiorxiv.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org Docking studies have been used to evaluate the binding affinities of numerous beta-blockers with different structural QS receptors. nih.gov For the five β-adrenergic antagonists propranolol, esmolol, atenolol, metoprolol, and bisoprolol, molecular docking studies have been used to investigate the chiral recognition mechanism with cyclodextrin (B1172386) selectors. mdpi.com These studies can reveal key interactions, such as the hydrogen bonds between the ligand's hydroxyl and amine groups and receptor residues, and hydrophobic interactions involving the aromatic ring and the isopropylamine moiety. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. These simulations can assess the structural stability of ligand-receptor models and provide a more dynamic picture of the binding process. biorxiv.org A systems pharmacology approach, integrating computational models of receptor kinetics with cellular signaling pathways, has been used to predict how different β-blockers (like metoprolol and carvedilol) modulate cardiac myocyte function, even accounting for receptor polymorphisms. nih.gov Such models have successfully predicted that beta-blockers can both inhibit and maintain signaling depending on the level of receptor stimulation. nih.gov
These computational approaches are valuable for understanding the structural basis of stereoselectivity, predicting the binding affinity of novel compounds, and refining the design of new ligands with desired selectivity profiles. biorxiv.orgnih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For isopropylamine-containing beta-blockers like esmolol, docking simulations have been instrumental in elucidating the specific atomic interactions that govern their antagonist activity at beta-adrenergic receptors.
The aryloxypropanolamine structure common to these ligands, including esmolol, allows the side chain to adopt a specific conformation that places the secondary amine and the hydroxyl group in positions that are critical for binding. drugbank.com The protonated amine of the isopropylamine group forms a key ionic bond with the highly conserved carboxylate side chain of an aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp138 in the β1-adrenergic receptor (β1AR). nih.gov The hydroxyl group on the propanolamine chain consistently forms hydrogen bonds with another highly conserved residue, an asparagine in TM7 (Asn363 in β1AR). nih.gov
Studies comparing the binding of esmolol in β1AR and β2AR have revealed nuances that may contribute to its cardioselectivity. While key interactions with residues like Asp138 and Asn363 are preserved in both receptor subtypes, the broader binding pocket presents differences. nih.gov In the β1AR, the ester group of esmolol has been shown to form hydrogen bonds with residues such as Asn344 (in TM6) and Ser229 (in TM5). nih.gov The interaction with Asn344 was observed to be significantly more frequent in simulations with β1AR compared to β2AR. nih.gov Furthermore, the unbinding pathway of esmolol from β1AR appears to be influenced by hydrogen bond exchanges involving its ester group with Lys347. nih.gov
In contrast, the unbinding from the β2AR is thought to be driven more by hydrophobic and aromatic interactions with residues like Tyr308, His296, and Phe193. nih.gov Site-directed mutagenesis and docking studies on the rat β1-AR have also underscored the importance of an aromatic pocket for antagonist binding, highlighting Tyr356 in TM7 as a significant interaction site for several aryloxypropanolamine antagonists. nih.gov These detailed interaction profiles, derived from docking simulations, are crucial for predicting the affinity and selectivity of new ligands.
| Esmolol Moiety | Interaction Type | Interacting Receptor Residue (β1AR) | Reference |
|---|---|---|---|
| Isopropylamine (protonated) | Ionic Bond | Asp138 (TM3) | nih.gov |
| β-Hydroxyl Group | Hydrogen Bond | Asn363 (TM7) | nih.gov |
| Ester Group | Hydrogen Bond | Asn344 (TM6) | nih.gov |
| Ser229 (TM5) | nih.gov | ||
| Aromatic Ring | Aromatic Interaction | Tyr356 (TM7) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable in drug design, allowing for the virtual screening and optimization of lead compounds. For isopropylamine-containing beta-adrenergic ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.gov
A 3D-QSAR study was conducted on a series of aryloxypropanolamine compounds with agonist activity at the human β3-AR, providing a framework applicable to understanding antagonists as well. nih.gov This study is notable as one of the first to apply CoMFA and CoMSIA to a series of selective aryloxypropanolamines. nih.gov The goal of such studies is to generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would be expected to increase or decrease biological activity.
In the CoMFA and CoMSIA models developed for β3-AR agonists, several key findings emerged. nih.gov The models demonstrated strong internal and external predictive capabilities, as indicated by their statistical parameters. nih.gov For instance, the best CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.537 and a non-cross-validated correlation coefficient (r²) of 0.993, while the best CoMSIA model showed a q² of 0.674 and an r² of 0.984. nih.gov The external predictive power was confirmed with a test set of molecules, achieving r²_test values of 0.865 (CoMFA) and 0.918 (CoMSIA). nih.gov
The contour maps generated from these models provide actionable insights for drug design:
Steric Fields: The maps indicated that bulky, sterically favorable groups are preferred in certain regions, while bulky groups are disfavored in others, helping to define the shape of the binding pocket.
Electrostatic Fields: These maps highlighted areas where electropositive or electronegative groups would enhance activity, guiding the placement of atoms with specific partial charges.
Hydrophobic and Hydrogen-Bonding Fields: The models identified regions where hydrophobic groups would be favorable, likely corresponding to hydrophobic pockets in the receptor. They also pinpointed sites where hydrogen-bond donors or acceptors would be beneficial for increasing binding affinity.
By systematically analyzing these property fields, QSAR models allow researchers to rationally design new compounds, like esmolol derivatives, with predicted improvements in potency and selectivity before undertaking chemical synthesis. nih.gov
| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_test (External Validation) | Field Contributions | Reference |
|---|---|---|---|---|---|
| CoMFA-SE | 0.537 | 0.993 | 0.865 | Steric, Electrostatic | nih.gov |
| CoMSIA-SEHA | 0.674 | 0.984 | 0.918 | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor | nih.gov |
Role of Esmolol Isopropyl Amine in Fundamental Pharmacological Research and Drug Discovery Methodology
Use as a Research Tool for Investigating Beta-Adrenergic Receptor Mechanisms in Non-Clinical Models.nih.govutoledo.edunih.gov
Esmolol (B25661) isopropyl amine is instrumental in the non-clinical investigation of beta-adrenergic receptor mechanisms. As a cardioselective beta-1 adrenergic receptor antagonist, it competitively blocks the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at these receptor sites. drugbank.comnih.gov This action leads to decreases in heart rate, contractility, and atrioventricular conduction. Its utility in research stems from its rapid onset and short duration of action, allowing for precise control and observation of beta-blockade effects in experimental models. nih.govnih.gov
Probe for Exploring Receptor Subtype Selectivity and Allosteric Modulation
Esmolol isopropyl amine's primary action is on beta-1 receptors, making it a valuable tool for dissecting the specific roles of this receptor subtype in various physiological processes. drugbank.comnih.gov While it is considered cardioselective, at higher concentrations, its selectivity can diminish, leading to the blockade of beta-2 adrenergic receptors. nih.govpatsnap.com This dose-dependent selectivity allows researchers to explore the differential effects of blocking various beta-receptor subtypes.
The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is a key area of modern pharmacology. nih.govnih.gov Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its endogenous ligand. nih.govnih.govfrontiersin.org This mechanism offers the potential for greater receptor subtype selectivity compared to traditional orthosteric ligands, as allosteric sites are often less conserved across receptor subtypes. nih.govmdpi.com While esmolol itself is a competitive antagonist at the orthosteric site, its well-defined structure and interaction with the beta-1 receptor can serve as a reference compound in studies aimed at identifying and characterizing novel allosteric modulators of beta-adrenergic receptors. By comparing the effects of a potential allosteric modulator in the presence and absence of esmolol, researchers can elucidate the modulator's mechanism of action and its impact on receptor function.
Application in Enzyme Kinetics Studies Related to Esterase Metabolism.nih.gov
The rapid metabolism of esmolol is a defining characteristic and a subject of extensive study in enzyme kinetics. nih.gov Esmolol is quickly hydrolyzed by esterases, primarily found in the cytosol of red blood cells, to its acid metabolite and methanol. drugbank.comnih.govlookchem.com This rapid inactivation is responsible for its short duration of action. nih.gov
Research has shown that the hydrolysis of esmolol is not instantaneous, with a half-life of approximately 9 minutes in human plasma. nih.govnih.gov Studies have investigated the specific esterases involved, noting that plasma cholinesterases are not primarily responsible for its metabolism. drugbank.comnih.gov The sensitivity of esmolol to different esterase preparations, such as those from liver and red blood cells, has been examined to understand the location and dynamics of its hydrolysis. nih.gov For instance, some studies have indicated that esmolol is insensitive to serum esterases but is metabolized by liver esterases. nih.gov The kinetics of this enzymatic breakdown, including the rate of formation of its significantly less active acid metabolite, have been quantified in various non-clinical and clinical studies. nih.gov This makes esmolol and its isopropyl amine derivative a model substrate for investigating esterase activity and the factors that influence the rate of hydrolysis of ester-containing compounds. researchgate.net Chemo-enzymatic synthesis routes have also been developed for esmolol, utilizing lipases for kinetic resolution of its intermediates, further highlighting its relevance in enzyme-related research. researchgate.netresearchgate.netarabjchem.org
Insights into "Soft Drug" Design Principles.nih.gov
Esmolol is often cited as a classic example of a "soft drug," a therapeutically active compound designed to undergo predictable and controlled metabolism to an inactive and non-toxic metabolite after exerting its therapeutic effect. researchgate.netresearchgate.netnih.gov This approach, part of retrometabolic drug design, aims to improve the safety profile of drugs by minimizing systemic exposure and potential side effects. nih.gov
Understanding Esterase Hydrolysis and its Impact on Activity and Duration.nih.gov
The design of esmolol intentionally incorporated a labile ester linkage into its structure. jst.go.jp This chemical feature is the key to its "soft" nature, as it provides a specific target for endogenous esterases. researchgate.net The rapid hydrolysis of this ester bond by red blood cell esterases leads to the formation of an acid metabolite with substantially lower beta-blocking activity (approximately 1/1500th that of esmolol). drugbank.comnih.gov This rapid inactivation is directly responsible for the drug's short duration of action, a desirable characteristic in certain acute care settings. researchgate.net
The study of esmolol's metabolism provides a clear illustration of how esterase-mediated hydrolysis can be harnessed to control a drug's pharmacokinetic profile. researchgate.net The rate of hydrolysis directly dictates the in vivo half-life and, consequently, the duration of the pharmacological effect. researchgate.net This principle is a cornerstone of soft drug design, where the goal is to build a "metabolic weak spot" into the drug molecule to ensure its predictable and rapid deactivation. nih.gov
Applying Principles from Beta-Blocker Drug Design to Novel Compound Classes
The success of esmolol as a soft drug has provided a valuable blueprint for the design of other therapeutic agents. The core principle of incorporating a metabolically susceptible ester group can be applied to other classes of drugs where a short duration of action is advantageous. The design process often starts with a known active compound or, in a retrometabolic approach, with an inactive metabolite. researchgate.netnih.gov For instance, the design of esmolol was based on the structure of metoprolol (B1676517), with the addition of an ester moiety to facilitate rapid metabolism. jst.go.jp
This strategy has been explored for other beta-blockers and has influenced the development of other soft drugs. The "inactive metabolite approach" has been used to design new beta-blockers by taking the inactive acidic metabolite of a known drug, like metoprolol, and creating ester derivatives that are active in vivo but are quickly hydrolyzed back to the inactive metabolite. researchgate.net The structure-activity and structure-metabolism relationships learned from esmolol can be extrapolated to design novel compounds with improved therapeutic indices. By understanding how the placement and type of ester group affect hydrolysis rates and pharmacological activity, medicinal chemists can rationally design new drugs with tailored pharmacokinetic profiles for a variety of therapeutic targets. researchgate.net
Future Directions and Emerging Research Avenues for Esmolol Isopropyl Amine Studies
Development of Novel and Sustainable Synthetic Routes
The synthesis of beta-blockers like Esmolol (B25661), particularly their enantiomerically pure forms, is a significant area of research. Modern synthetic chemistry is increasingly focused on developing "green" or sustainable processes that are both efficient and environmentally benign. A key trend in this area is the use of chemo-enzymatic methods, which combine chemical reactions with biological catalysts like enzymes. chemrxiv.org
Several novel routes for synthesizing (S)-Esmolol have been developed, emphasizing high enantioselectivity. One prominent strategy involves the kinetic resolution of a racemic intermediate, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, using lipases. mdpi.comresearchgate.netarabjchem.org Lipases such as those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Candida rugosa (CRL) have shown excellent performance in selectively acylating one enantiomer, allowing the other to be separated and converted into the desired (S)-Esmolol. mdpi.comresearchgate.netarabjchem.orgcore.ac.uk
Alternative chemical strategies are also being explored. One novel method involves the condensation of para-hydroxybenzene methyl propionate (B1217596) with a chiral glycidol (B123203) derivative, followed by aminolysis with isopropylamine (B41738). google.com This approach is designed to be straightforward and suitable for industrial-scale production. google.com
Table 1: Comparison of Selected Synthetic Routes for (S)-Esmolol This table is interactive. You can sort and filter the data.
Advanced Computational and In Silico Approaches for Deeper Molecular Understanding
Computational chemistry and in silico modeling are powerful tools for gaining a deeper understanding of how molecules like Esmolol Isopropyl Amine interact with biological systems at a molecular level. These approaches can predict binding affinities, elucidate interaction modes, and even assess potential toxicity before a compound is synthesized in a lab.
Molecular dynamics (MD) simulations, for example, have been used to explore the stability of the binding of various β-blockers to their target receptors. nottingham.ac.ukrsc.org These simulations provide a dynamic picture of the ligand-receptor complex, offering insights that go beyond the static images provided by molecular docking. rsc.org In one study, researchers performed molecular docking of twenty different β-blockers, including Esmolol, against the main protease (Mpro) of the SARS-CoV-2 virus to explore potential inhibitory activity. rsc.org Such studies highlight how computational tools can be used to rapidly screen existing drugs for new applications.
Furthermore, in silico methods are increasingly used for toxicity prediction. Quantitative structure-activity relationship (QSAR) models can be employed to predict the potential adverse effects of pharmaceutical impurities. researchgate.net An integrated strategy using UPLC-MS and QSAR was used to identify and assess the toxicity of 20 impurities in Esmolol Hydrochloride injections. researchgate.net The study predicted that one impurity, designated EP20, was potentially hepatotoxic and mutagenic, a finding that was later verified in vivo. researchgate.net This demonstrates the critical role of computational approaches in ensuring drug quality and safety by identifying potentially harmful process-related impurities and degradation products.
Potential as a Lead Compound or Template for Rational Drug Design Beyond Current Applications
The chemical structure of Esmolol, which includes the isopropyl amine moiety, is a product of a sophisticated drug design strategy known as retrometabolic drug design. researchgate.net This approach begins with a known inactive metabolite of an existing drug and modifies its structure to create a new, active compound. The key feature is that the new drug is designed to be a "soft drug," meaning it is rapidly metabolized back to the original inactive, non-toxic metabolite. researchgate.net
Esmolol was designed using the inactive acidic metabolite of another beta-blocker, metoprolol (B1676517), as the lead compound. researchgate.net By converting the acid group of this metabolite into a labile methyl ester, researchers created Esmolol, an active drug that is quickly hydrolyzed in the body by esterases back to the inactive acid. nih.govresearchgate.net This design is the basis for Esmolol's signature ultrashort duration of action.
The success of this design strategy suggests that the Esmolol structure, including the core containing the this compound feature, can serve as a valuable template for the rational design of other drugs. By applying the same retrometabolic principles, this template could be used to develop new classes of short-acting therapeutic agents for different targets, where rapid onset and precise control over the duration of action are desirable.
Contribution to Understanding Degradation Pathways and Stability Profiles of Related Pharmaceutical Compounds
The study of Esmolol and its related compounds, including impurities like this compound, provides significant insight into the degradation and stability of ester-containing pharmaceuticals. The primary degradation pathway for Esmolol is the hydrolysis of its methyl ester group, which is susceptible to both acid and base catalysis. google.com This reaction yields the primary metabolite, 3-[4-(3-propionic acid)-phenoxy]-1-isopropylamino-2-propanol (also known as Esmolol acid), and methanol. google.com
Besides hydrolysis, other degradation mechanisms such as oxidation and dimerization can occur, leading to a variety of impurities. derpharmachemica.com Research has identified and characterized numerous process-related and degradation impurities. Understanding the formation of these impurities is critical for ensuring the quality and safety of the final pharmaceutical product. derpharmachemica.com This knowledge helps in the development of stable formulations and analytical methods for quality control. researchgate.net The insights gained from studying Esmolol's degradation pathways are valuable for predicting and mitigating stability issues in other pharmaceutical compounds that possess similar chemical structures.
Table 2: Selected Impurities and Degradation Products of Esmolol This table is interactive. You can sort and filter the data.
Q & A
Q. What is the cardioselective mechanism of Esmolol Isopropyl Amine, and how does its chemical structure influence β1-adrenergic receptor specificity?
this compound exhibits β1-selectivity due to its isopropyl amine moiety and ultrashort-acting ester linkage, which allows rapid hydrolysis. The molecule’s morpholinocarbonylamino group enhances cardioselectivity compared to non-selective β-blockers. Functional studies using in vivo models (e.g., heart rate modulation in healthy volunteers) and receptor-binding assays confirm its preferential binding to β1 receptors over β2 (β1/β2 selectivity ratio = 33:1) .
Q. What experimental models are commonly used to evaluate Esmolol’s hemodynamic effects?
Standard models include:
- Human volunteer trials with continuous blood pressure and heart rate monitoring during induced stress (e.g., orciprenaline challenge) .
- Isolated cardiomyocyte assays to measure cAMP inhibition under β-adrenergic stimulation.
- Animal models (e.g., rodent or canine) for dose-response profiling . Methodological rigor requires controlling for variables like anesthesia type and baseline hemodynamic status.
Q. How is this compound synthesized, and what are the key intermediates?
Synthesis involves:
- Step 1 : Alkylation of 4-(2-hydroxy-3-isopropylaminopropoxy)phenylpropanoate with methyl chloroformate.
- Step 2 : Hydrolysis of the ester group to form the active metabolite. Key intermediates include the nitroso derivative (N-Nitroso-Esmolol), which requires strict control to minimize impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting Esmolol’s effects on cerebral blood flow (CBF)?
Discrepancies may arise from differences in experimental design:
- Dosage : Studies using bolus injections (e.g., 500 µg/kg) report transient CBF increases, while continuous infusions (e.g., 50–300 µg/kg/min) show no significant impact .
- Imaging techniques : fMRI BOLD signal stability vs. arterial spin labeling (ASL) for quantitative CBF measurement.
- Population variability : Age, baseline cerebrovascular reactivity, and comorbid conditions (e.g., hypertension). Replication with standardized protocols and meta-analyses of existing data are recommended.
Q. What methodological strategies minimize systemic errors when quantifying Esmolol’s pharmacokinetic parameters in heterogeneous populations?
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like age, renal function, and CYP450 polymorphisms.
- Analytical validation : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Sampling frequency : Optimize based on Esmolol’s short half-life (~9 minutes) to capture distribution and elimination phases .
Q. How can researchers optimize synthesis protocols to reduce N-Nitroso-Esmolol impurities while maintaining yield?
- Reaction condition control : Limit nitrosating agents (e.g., NO donors) and use low-temperature (<5°C) conditions during synthesis .
- Catalyst selection : Transition-metal catalysts (e.g., palladium) to direct regioselective alkylation and reduce side reactions .
- Post-synthesis purification : Gradient elution via reverse-phase HPLC to isolate Esmolol from nitroso derivatives .
Q. What experimental designs are appropriate for comparing Esmolol’s efficacy with other ultrashort-acting β-blockers (e.g., landiolol) in tachycardia management?
- Double-blind crossover trials : Administer Esmolol and landiolol in randomized sequences to the same cohort, measuring time to heart rate control and adverse events (e.g., hypotension).
- In vitro receptor occupancy assays : Compare binding kinetics (Kon/Koff) using radiolabeled ligands .
- Computational modeling : Molecular dynamics simulations to assess differences in β1-binding pocket interactions .
Data Analysis and Interpretation
Q. How should researchers address outliers in Esmolol pharmacodynamic data from small-sample studies?
- Robust statistical methods : Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions.
- Sensitivity analysis : Exclude outliers iteratively and compare effect size stability.
- Bayesian hierarchical modeling : Incorporate prior pharmacokinetic data to improve parameter estimation in limited datasets .
Q. What metrics validate the reproducibility of cognitive performance outcomes in Esmolol studies (e.g., reaction time assays)?
- Test-retest reliability : Calculate intraclass correlation coefficients (ICC) for repeated cognitive tasks.
- Task standardization : Use validated paradigms (e.g., Stroop test) with controlled stimulus presentation timing .
- Blinding protocols : Ensure assessors are blinded to Esmolol vs. placebo administration to reduce bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
